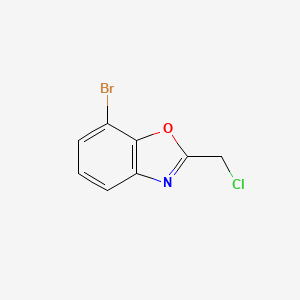

7-bromo-2-(chloromethyl)-1,3-benzoxazole

Description

Significance within Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and benzoxazoles are a prominent class within this family. researchgate.net The benzoxazole (B165842) scaffold is relatively stable due to its aromaticity, yet it possesses reactive sites that allow for functionalization. researchgate.net The introduction of a bromine atom at the 7-position and a chloromethyl group at the 2-position of the benzoxazole core significantly influences its electronic properties and reactivity. The bromine atom, an electron-withdrawing group, can activate the benzene (B151609) ring for certain substitution reactions and also serves as a handle for cross-coupling reactions. The chloromethyl group is a reactive electrophilic site, making it an excellent precursor for the introduction of various nucleophiles.

Context in Organic Synthesis and Pharmacophore Design

In organic synthesis, 7-bromo-2-(chloromethyl)-1,3-benzoxazole serves as a versatile building block. ambeed.com The dual reactivity of the bromo and chloromethyl groups allows for sequential and selective modifications, enabling the construction of diverse molecular architectures. For instance, the chloromethyl group can readily react with nucleophiles such as amines, thiols, and alcohols to introduce a wide range of substituents. researchgate.net Subsequently, the bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

The benzoxazole nucleus is a recognized pharmacophore, a molecular framework that is responsible for a drug's biological activity. nih.govjocpr.com Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbiotech-asia.org The specific substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The bromo substituent can enhance the lipophilicity and metabolic stability of a molecule, while the reactive chloromethyl group allows for the attachment of various side chains to explore structure-activity relationships.

Overview of Research Directions

Current research involving compounds like this compound is focused on several key areas. A primary direction is its utilization in the synthesis of novel bioactive molecules. Medicinal chemists are exploring the derivatization of this compound to create libraries of new chemical entities for screening against various diseases. nih.gov Another area of interest is the development of new synthetic methodologies that utilize the unique reactivity of this and similar halogenated benzoxazoles. Furthermore, the compound's structure is being used as a scaffold in the design of functional materials, such as fluorescent probes and organic light-emitting diodes (OLEDs), leveraging the photophysical properties of the benzoxazole core.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 944897-71-6 | nih.gov |

| Molecular Formula | C₈H₅BrClNO | nih.gov |

| Molecular Weight | 246.49 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Key Precursors for the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Role |

| 2-Amino-6-bromophenol (B1283759) | 28165-50-6 | C₆H₆BrNO | Provides the aminophenol backbone for benzoxazole ring formation. |

| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | Acts as the source for the 2-(chloromethyl) substituent. |

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant, the general principles of benzoxazole synthesis and reactivity provide a clear picture of its chemical behavior and potential applications.

The synthesis of 2-substituted benzoxazoles, including those with a chloromethyl group, typically involves the condensation of a 2-aminophenol (B121084) with a suitable carboxylic acid derivative. In the case of this compound, a logical synthetic route would be the reaction of 2-amino-6-bromophenol with chloroacetyl chloride or a related chloroacetic acid derivative. Current time information in Pasuruan, ID. This reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

The utility of the chloromethyl group is well-established in the synthesis of various biologically active benzoxazole derivatives. For example, 2-(chloromethyl)benzoxazole derivatives have been used as key intermediates to synthesize compounds with anti-inflammatory activity. researchgate.net The chlorine atom can be readily displaced by a variety of nucleophiles, such as dialkylamines, to introduce new functional groups and modulate the biological properties of the molecule.

The bromo substituent at the 7-position offers another avenue for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. The bromine atom on the benzoxazole ring can be replaced with various aryl, heteroaryl, or alkyl groups through reactions like the Suzuki, Stille, or Sonogashira couplings. This allows for the creation of a diverse range of derivatives with potentially interesting biological or material properties.

The combination of these two reactive sites makes this compound a valuable bifunctional building block. A synthetic strategy could involve the initial reaction at the chloromethyl position, followed by a cross-coupling reaction at the bromo position, or vice versa. This stepwise functionalization allows for the controlled and systematic synthesis of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-(chloromethyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOULWITLNUIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 2 Chloromethyl 1,3 Benzoxazole and Its Analogues

Precursor-Based Cyclization Strategies

The formation of the benzoxazole (B165842) scaffold is central to the synthesis of 7-bromo-2-(chloromethyl)-1,3-benzoxazole. Cyclization strategies starting from key precursors are the most common approaches.

Methods Involving 2-Aminophenol (B121084) and Related Precursors

The traditional and most widely employed method for synthesizing the benzoxazole ring is the condensation of 2-aminophenols with various carbonyl compounds. rsc.org This approach is versatile, allowing for the introduction of different substituents at the 2-position of the benzoxazole ring. For the synthesis of 2-(chloromethyl) substituted benzoxazoles, 2-aminophenol is typically reacted with chloroacetic acid or its derivatives. For instance, methyl-3-amino-4-hydroxybenzoate can be treated with chloroacetic acid to form the precursor methyl 2-(chloromethyl) benzoxazole-5-carboxylate.

The reaction of 2-aminophenols with aldehydes, acids, acyl chlorides, esters, and other carbonyl-containing compounds can be facilitated under various conditions to yield 2-substituted benzoxazoles. rsc.orgnih.gov A common strategy involves the condensation of a substituted 2-aminophenol with an appropriate acid, often promoted by dehydrating agents or high temperatures. researchgate.net For example, the condensation of a bromo-substituted 2-aminophenol with chloroacetic acid in the presence of a dehydrating agent like polyphosphoric acid would directly lead to a bromo-2-(chloromethyl)-1,3-benzoxazole derivative. researchgate.net

Modern synthetic developments have introduced milder and more efficient methods. These include the use of various catalytic systems to drive the cyclization reaction. rsc.org The versatility of the 2-aminophenol precursor allows for the synthesis of a wide library of benzoxazole derivatives by varying the reaction partner. organic-chemistry.org

Table 1: Examples of Benzoxazole Synthesis from 2-Aminophenol Precursors

| 2-Aminophenol Derivative | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Aldehydes | Eosin Y (photocatalyst), K₂CO₃, TBHP | 2-Aryl benzoxazole | rsc.org |

| 2-Aminophenol | Aromatic Aldehyde | TiO₂–ZrO₂ (catalyst), acetonitrile, 60 °C | 2-Aryl benzoxazole | rsc.org |

| 2-Aminophenol | N-cyano-N-phenyl-p-toluene sulfonamide | BF₃·Et₂O (catalyst), 1,4-dioxane, reflux | 2-Amino benzoxazole | rsc.org |

| Methyl-3-amino-4-hydroxybenzoate | Chloroacetic acid | - | Methyl 2-(chloromethyl) benzoxazole-5-carboxylate |

Regioselective Halogenation Approaches

Introducing a bromine atom at a specific position on the benzoxazole ring requires regioselective halogenation. The position of halogenation on the benzene (B151609) ring of the benzoxazole is directed by the existing substituents and the reaction conditions. For 7-bromo substitution, the starting material would typically be a 2-aminophenol that is already brominated at the desired position (e.g., 2-amino-6-bromophenol).

Alternatively, direct halogenation of the benzoxazole ring can be achieved. The electronic properties of the benzoxazole system influence the position of electrophilic substitution. Metal-free methods for the regioselective halogenation of heterocyclic compounds like 2H-indazoles have been developed, which could be applicable to benzoxazoles. nih.gov These methods often use N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogen source and can achieve high selectivity by carefully controlling the reaction conditions, such as the solvent and temperature. nih.gov For example, a highly selective synthesis of mono-halogenated products can be achieved in environmentally friendly solvents like ethanol (B145695) or even water. nih.gov

The development of highly regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation also provides a potential strategy that could be adapted for benzoxazoles. rsc.org

Functional Group Introduction and Interconversion

The specific functional groups, chloromethyl at the 2-position and bromo at the 7-position, can be introduced through dedicated synthetic steps.

Chloromethylation Techniques

The chloromethyl group is a versatile functional group in synthetic chemistry as it can be easily converted into a variety of other functionalities. google.com The introduction of a chloromethyl group at the 2-position of the benzoxazole ring is typically achieved by using a precursor that already contains this group.

The primary method for forming the 2-(chloromethyl)benzoxazole structure is through the cyclization of a 2-aminophenol with chloroacetic acid or a related derivative, such as chloroacetyl chloride. nih.govnih.gov For example, the reaction of ortho phenylenediamine with chloroacetic acid and hydrochloric acid is a known method to synthesize 2-(chloromethyl)-1H-benzo[d]imidazole, a related heterocyclic compound. nih.gov A similar principle applies to benzoxazoles.

Photochemically induced methods have also been reported for the chloromethylation and cyclization of benzimidazole (B57391) derivatives using carbon tetrachloride or chloroform, which could potentially be applied to benzoxazole synthesis. rsc.org

Bromination Procedures

The introduction of a bromine atom onto the aromatic ring of the benzoxazole can be accomplished through electrophilic aromatic substitution. The conventional method for brominating a benzene ring involves the use of a bromine solution (Br₂) in the presence of a strong acid like hydrobromic acid (HBr). utm.my This method is effective for stable aromatic rings. For instance, the bromination of 2,1,3-benzothiadiazole, a related heterocyclic system, is successfully achieved using Br₂ in 47% HBr at elevated temperatures, leading to substitution at the 4- and 7-positions. utm.my

An alternative and often milder brominating agent is N-bromosuccinimide (NBS). While typically used for brominating thiophene (B33073) rings, NBS can also brominate benzene rings under more drastic conditions, such as in the presence of concentrated sulfuric acid. utm.my The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and avoiding the formation of multiple brominated byproducts.

Table 2: Common Bromination Reagents and Conditions

| Reagent | Conditions | Application Example | Reference |

|---|---|---|---|

| Bromine (Br₂) / Hydrobromic Acid (HBr) | 126-130°C | Bromination of 2,1,3-benzothiadiazole | utm.my |

| N-Bromosuccinimide (NBS) / Sulfuric Acid | Room Temperature | Bromination of 2,1,3-benzothiadiazole | utm.my |

| Elemental Bromine / Nitric or Hydrobromic Acid | 50°C to reflux | Bromination of 2,1,3-benzothiadiazoles and benzofurazans | google.com |

Catalytic Systems in Synthesis

Catalysts play a significant role in modern synthetic strategies for benzoxazoles, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions. rsc.org A wide range of catalytic systems have been explored, including acid catalysts, metal catalysts, and photocatalysts. rsc.orgrsc.org

For the cyclization of 2-aminophenols, various catalysts have been shown to be effective. For example, a combination of a Brønsted acid and copper(I) iodide (CuI) can catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Solid acid catalysts like TiO₂–ZrO₂ have been used for the synthesis of 2-aryl benzoxazoles from 2-aminophenols and aromatic aldehydes, offering the benefits of being environmentally friendly and reusable. rsc.org

Palladium-supported nanocatalysts have been employed for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes. rsc.org Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are used to catalyze the cyclization of 2-aminophenol with cyanating agents to produce 2-aminobenzoxazoles. nih.gov The use of imidazolium (B1220033) chloride as a metal-free promoter has also been reported for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives. nih.gov These catalytic systems are crucial for developing efficient and sustainable synthetic routes to complex benzoxazole derivatives.

Metal-Catalyzed Approaches

Metal catalysts are pivotal in the synthesis of benzoxazoles, promoting cyclization and condensation reactions under various conditions. A range of metals and their complexes have been successfully employed to synthesize benzoxazole derivatives, often providing high yields and tolerance for various functional groups, including the bromo-substituent found on the target molecule.

One approach involves the use of triphenylbismuth (B1683265) dichloride (Ph3BiCl2), which promotes the ring-closure reaction of 2-aminophenols with thioamides to produce 2-substituted benzoxazoles in moderate to excellent yields. researchgate.net This method is notable for proceeding under mild conditions without the need for a base. researchgate.net Another strategy employs a combined catalyst system of a Brønsted acid (like p-toluenesulfonic acid) and copper iodide (CuI) for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org This dual system has proven effective for 2-aminophenols bearing both electron-donating and electron-withdrawing groups, such as chloro, bromo, and nitro substituents. organic-chemistry.org

Palladium catalysts have also been extensively studied. For instance, palladium-supported nanocatalysts have been used for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenols and aldehydes in the presence of oxygen, achieving good to excellent yields. nih.gov Similarly, palladium complexes of dendronized amine polymers serve as efficient and reusable catalysts for the reaction between 2-aminophenols and aldehydes in ethanol. nih.gov

| Catalyst System | Reactants | Key Features | Reported Yields |

|---|---|---|---|

| Triphenylbismuth dichloride (Ph3BiCl2) | 2-Aminophenol & Thioamide | Base-free, mild conditions (60 °C) | Moderate to excellent |

| TsOH·H2O + Copper Iodide (CuI) | 2-Aminophenol & β-Diketone | Tolerates bromo, chloro, nitro groups | 64% - 89% |

| Palladium-supported Nanocatalyst | 2-Aminophenol & Aldehyde | One-pot synthesis using O2 as oxidant | 83% - 95% |

| Samarium Triflate (Sm(OTf)3) | o-Amino(thio)phenols & Aldehydes | Reusable catalyst, aqueous medium | Good |

Organocatalytic and Nanocatalytic Systems

In a move towards greener and more sustainable chemistry, organocatalytic and nanocatalytic systems have emerged as powerful alternatives to traditional metal catalysts. nih.gov These methods often offer high efficiency, simplified catalyst recovery, and milder reaction conditions. mdpi.com

Organocatalysis in this context includes the use of Brønsted acidic ionic liquids (BAILs), which can be grafted onto a solid support like silica (B1680970) to create a heterogeneous catalyst. mdpi.com One such BAIL gel, derived from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate, has been shown to effectively catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions at 130 °C, achieving yields as high as 98%. mdpi.com The catalyst's solid nature simplifies its separation and reuse. mdpi.com N-heterocyclic carbenes (NHCs) have also been used to catalyze the intramolecular cyclization of aldimines, which are generated in situ from 2-aminophenols and aromatic aldehydes, to form 2-arylbenzoxazoles. organic-chemistry.org

Nanocatalytic systems often bridge the gap between homogeneous and heterogeneous catalysis. Platinum nanoclusters supported on polymer/carbon black composites have been utilized for the sequential aerobic oxidation and oxidative cyclization of N-substituted 2-aminophenols to form 2-substituted benzoxazoles. nih.gov Another innovative system involves a Lewis acidic ionic liquid supported on magnetic Fe3O4 nanoparticles (LAIL@MNP). nih.gov This catalyst promotes the reaction between 2-aminophenols and aldehydes under solvent-free sonication at 70 °C, leading to moderate to high yields in a short reaction time. nih.gov

| Catalyst System | Reactants | Conditions | Key Features |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol & Aldehyde | 130 °C, Solvent-free | Heterogeneous, reusable, high yield (98%) |

| Platinum Nanoclusters | N-substituted 2-Aminophenols | Aerobic oxidation | Sequential oxidation-cyclization |

| LAIL@MNP (Fe3O4 Nanoparticles) | 2-Aminophenol & Aldehyde | 70 °C, Sonication, Solvent-free | Magnetic recovery, short reaction time (30 min) |

| N-Heterocyclic Carbene (NHC) | 2-Aminophenol & Aldehyde | Mild conditions | Broad functional group tolerance |

Optimization of Reaction Conditions and Yields

Achieving high yields of the target benzoxazole is critically dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. nih.gov For the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols using triflic anhydride (B1165640) (Tf2O), a systematic study of solvents revealed that dichloromethane (B109758) (DCM) provided the best results compared to other tested solvents. nih.gov Interestingly, reducing the reaction temperature from 80 °C to room temperature did not negatively impact the yield, with the highest yield being obtained at ambient temperature. nih.gov

Temperature is often a key factor in controlling reaction outcomes. In a study involving the reaction of benzoxazole-2-thiol, heating at 70 °C produced a mixture of products, whereas increasing the temperature to 120 °C led to the selective formation of a disulfide byproduct. acs.org This demonstrates the delicate balance required to favor the desired product. Similarly, in a synthesis using an imidazolium chloride promoter, the reaction was found to be highly sensitive to temperature; a satisfactory yield of 85% was achieved at 160 °C, while only a 12% yield was observed at 140 °C. mdpi.com

The choice of catalyst is arguably the most crucial factor. In a screening of various traditional Brønsted and Lewis acids for the synthesis of 2-phenylbenzoxazole, most showed low catalytic activity. mdpi.com However, the introduction of a specialized BAIL gel catalyst under identical solvent-free conditions at 130 °C dramatically increased the yield to 98%. mdpi.com The electronic nature of the substituents on the reactants also influences the yield; electron-withdrawing groups on the phenyl ring of the starting material tend to decrease the yield, as they can disfavor the formation of the necessary activated intermediate. organic-chemistry.orgmdpi.com

| Parameter | Variation | Observation | Yield |

|---|---|---|---|

| Solvent | DCM vs. other solvents | DCM gave the best results for Tf2O-promoted synthesis. nih.gov | 87% (in DCM) nih.gov |

| Temperature | 80 °C vs. Room Temp | Reducing temperature had little effect on yield in Tf2O-promoted synthesis. nih.gov | ~87% nih.gov |

| Temperature | 140 °C vs. 160 °C | Reaction was highly sensitive to temperature in imidazolium chloride promoted synthesis. mdpi.com | 12% vs. 85% mdpi.com |

| Catalyst | Traditional Acids vs. BAIL Gel | BAIL gel afforded a significant rate and yield increase. mdpi.com | Low vs. 98% mdpi.com |

| Substituents | Electron-donating vs. Electron-withdrawing | Electron-withdrawing groups on the aromatic ring disfavored the reaction. mdpi.com | Yields decreased mdpi.com |

Mitigation of Competing Side Reactions

A primary challenge in the synthesis of 2-substituted benzoxazoles is the potential for competing side reactions, which can lower the yield and complicate purification. The classic condensation between a 2-aminophenol and an acyl chloride, such as chloroacetyl chloride, involves a competition between initial N-acylation and O-acylation. The desired pathway involves N-acylation followed by intramolecular cyclization and dehydration.

One effective strategy to mitigate side reactions is the use of specific catalysts that direct the reaction pathway. For example, activating a tertiary amide with triflic anhydride (Tf2O) and 2-fluoropyridine (B1216828) generates a highly reactive amidinium salt intermediate. nih.gov This intermediate is preferentially attacked by the amino group of the 2-aminophenol, guiding the reaction towards the desired cyclization and preventing undesired pathways. nih.gov Similarly, the use of Lewis acids like BF3·Et2O can activate cyanating agents, facilitating a clean nucleophilic attack from the aminophenol's amino group. acs.org

The formation of byproducts such as disulfides has been observed in syntheses starting from benzoxazole-2-thiol. acs.org Optimization studies found that the choice and amount of base were critical; using an excess of a strong base like potassium carbonate favored the formation of the disulfide byproduct, while using a milder base like triethylamine (B128534) in a controlled amount selectively produced the desired N-substituted aminobenzoxazole. acs.org Furthermore, avoiding harsh reagents and conditions is a general principle for minimizing side reactions. The development of protocols that use milder bases or operate under base-free conditions, such as the triphenylbismuth dichloride-promoted method, represents a significant step towards cleaner reactions. researchgate.netnih.gov In some cases, the product itself can be reactive; it has been noted that a 2-(chloromethyl) group could potentially undergo further intramolecular cyclization via displacement of the chlorine atom, a side reaction that must be managed by controlling reaction time and temperature. researchgate.net

Reactivity and Chemical Transformations of 7 Bromo 2 Chloromethyl 1,3 Benzoxazole

Reactions at the Brominated Position (C-7)

The carbon-bromine bond at the C-7 position is a key site for reactions that modify the aromatic scaffold, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org For this reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of 7-bromo-2-(chloromethyl)-1,3-benzoxazole, the benzoxazole (B165842) ring system itself is electron-withdrawing. However, direct SNAr at the C-7 position is not a commonly reported pathway. This is because the activation provided by the fused oxazole (B20620) ring may not be sufficient to overcome the high energy barrier associated with the formation of the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

The rate-determining step in SNAr is typically the initial attack by the nucleophile. youtube.com While the electronegativity of the leaving group is a factor, the electronic stabilization of the intermediate is paramount. masterorganicchemistry.comyoutube.com Consequently, reactions that functionalize the C-7 position of brominated benzoxazoles more commonly proceed via transition-metal-catalyzed pathways, which operate under different mechanistic principles.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary strategy for functionalizing the C-7 position of this compound. The C-Br bond readily participates in the initial oxidative addition step to a Pd(0) catalyst, initiating the catalytic cycle. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com This method is well-suited for aryl bromides, including heteroaromatic systems like 7-bromo-1H-indazoles, and offers high yields and tolerance for a wide range of functional groups. nih.govnih.gov The reaction typically involves a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor, a phosphine (B1218219) ligand, and a base such as potassium carbonate or potassium phosphate. nih.govresearchgate.net The transformation allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-7 position. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 7-Aryl-2-(chloromethyl)benzoxazole |

| Heteroarylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/Water | 7-Heteroaryl-2-(chloromethyl)benzoxazole |

| Alkenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol (B145695)/Water | 7-Alkenyl-2-(chloromethyl)benzoxazole |

Beyond the Suzuki coupling, other palladium- or nickel-catalyzed reactions offer alternative routes to functionalize the C-7 position.

Stille Coupling: This reaction couples the aryl bromide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org The Stille reaction is highly versatile due to the stability and broad functional group tolerance of the organostannane reagents. wikipedia.orgyoutube.com The mechanism involves oxidative addition, transmetalation from tin to palladium, and reductive elimination. youtube.com A significant drawback is the toxicity of the tin compounds. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org It was one of the first cross-coupling reactions developed and is valued for its use of readily available and highly reactive Grignard reagents. wikipedia.org However, the high reactivity of the organomagnesium compound can limit its functional group compatibility compared to other methods. organic-chemistry.org

Hiyama Coupling: This coupling employs an organosilane as the coupling partner, activated by a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.orgwikipedia.org Organosilanes are attractive due to their low toxicity and stability. organic-chemistry.org The Hiyama coupling has emerged as a viable alternative to other cross-coupling methods, particularly for the synthesis of biaryls from aryl halides. nih.govcore.ac.uk

Reactions at the Chloromethyl Moiety (C-2)

The 2-(chloromethyl) group is a highly reactive electrophilic site, behaving similarly to a benzylic halide. The chlorine atom is readily displaced by a wide variety of nucleophiles via an SN2 mechanism.

Nucleophilic Substitution Reactions

The chloromethyl group at the C-2 position of the benzoxazole ring is susceptible to attack by numerous nucleophiles, providing a straightforward method for introducing diverse functional groups. nih.govmdpi.com These reactions are typically performed in a polar aprotic solvent, often with the addition of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Common nucleophiles include:

Phenoxides and Thiophenoxides: Reaction with substituted phenols or thiophenols yields 2-(aryloxymethyl)- or 2-(arylthiomethyl)benzoxazole derivatives. mdpi.com

Amines: Primary and secondary amines react to form the corresponding 2-(aminomethyl)benzoxazoles.

Thiols and Thiolates: Aliphatic or aromatic thiols readily displace the chloride to give 2-(thiomethyl)benzoxazole structures. nih.gov

Carboxylates: The reaction with carboxylate salts produces benzoxazole-2-methyl esters.

Other Nucleophiles: Azides, cyanides, and other carbon and heteroatom nucleophiles can also be employed to further diversify the structure at the C-2 position.

The synthesis of 2-substituted benzoxazoles is of significant interest, and derivatization at the 2-(chloromethyl) position is a common and efficient strategy. nih.govmdpi.com

Table 2: Examples of Nucleophilic Substitution at the C-2 Chloromethyl Moiety

| Nucleophile | Reagent Example | Base | Solvent | Resulting C-2 Substituent |

|---|---|---|---|---|

| Phenoxide | Phenol | K2CO3 | Acetone / DMF | -CH2-O-Ar |

| Thiolate | Thiophenol | Et3N | Ethanol | -CH2-S-Ar |

| Amine | Piperidine | K2CO3 | Acetonitrile | -CH2-N(CH2)5 |

| Carboxylate | Sodium Acetate | None | DMF | -CH2-O-C(O)CH3 |

| Azide | Sodium Azide | None | DMSO | -CH2-N3 |

Transformation to Other Functional Groups

The chloromethyl group can be converted into other functional groups through various synthetic methodologies. One such transformation is the conversion to an aldehyde. The Sommelet reaction, which utilizes hexamine, provides a method for the oxidation of benzyl (B1604629) halides to aldehydes. wikipedia.orgnih.gov This reaction has been successfully applied to 2-aryl-4-chloromethyl-oxazoles and 2-aryl-4-chloromethyl-5-bromo-thiazoles, suggesting its potential applicability to this compound. nih.govnih.gov

Another potential transformation is the hydrolysis of the chloromethyl group to a hydroxymethyl group, which can then be oxidized to an aldehyde or a carboxylic acid. nih.gov

Table of Transformations:

| Reagent(s) | Product Functional Group | Reaction Type | Reference |

|---|---|---|---|

| Hexamine, H2O | Aldehyde | Sommelet Reaction | wikipedia.orgnih.govnih.gov |

Reactivity of the Benzoxazole Ring System

The benzoxazole ring system itself can undergo chemical transformations, including electrophilic substitution on the benzene (B151609) ring and reactions involving the cleavage of the oxazole ring.

Electrophilic Aromatic Substitution Reactions

The benzene ring of the 7-bromo-1,3-benzoxazole system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused oxazole ring and the bromine atom. The directing effect of the substituents will determine the position of further substitution. The bromine atom is an ortho-, para-director, while the benzoxazole ring's influence is more complex. Computational methods can be employed to predict the most likely sites of substitution. nih.gov Generally, electron-donating groups activate the ring and direct ortho/para, while electron-withdrawing groups deactivate and direct meta. youtube.comlibretexts.org Given the presence of a deactivating bromo group at position 7, electrophilic substitution is expected to be challenging and may require harsh conditions. The likely positions for substitution would be influenced by the combined directing effects of the bromo group and the fused oxazole ring.

Ring-Opening and Rearrangement Pathways

The benzoxazole ring can undergo cleavage under certain conditions. For example, acid-catalyzed ring opening of related heterocyclic systems has been reported. rsc.orgchegg.com

A significant rearrangement reaction involving benzoxazole derivatives is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been observed in 2-aryloxy-5-nitrophenoxides and in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. nih.govrsc.org This suggests that derivatives of this compound, particularly those with an appropriately positioned nucleophile, could potentially undergo similar rearrangements to form new heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific high-resolution 1D and 2D NMR data (e.g., COSY, HSQC, HMBC, NOESY) for 7-bromo-2-(chloromethyl)-1,3-benzoxazole are not available in published literature.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A detailed analysis using these techniques requires experimental spectra which are not available.

Elucidation of Complex Structural Motifs and Stereochemistry

Without NMR data, the elucidation of structural motifs and stereochemistry for this specific compound cannot be performed.

Infrared (IR) Spectroscopy for Functional Group Analysis

No specific IR spectrum with assigned absorption bands for this compound has been found in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular weight is known, detailed mass spectrometry data, including fragmentation patterns, are not available.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structures for this compound.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

This analysis is contingent on X-ray crystallography data, which is not available.

Confirmation of Regioselectivity and Stereochemical Assignments

The synthesis of this compound can theoretically yield different isomers depending on the position of the bromine atom on the benzene (B151609) ring. Spectroscopic analysis is crucial to confirm that the synthesis has produced the desired 7-bromo isomer.

Regioselectivity: The substitution pattern on the benzoxazole (B165842) ring is primarily determined using ¹H and ¹³C NMR spectroscopy. For the 7-bromo isomer, the aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals. The proton at position 4 (H-4) would likely appear as a doublet, coupled to the proton at position 5 (H-5). The H-5 proton would appear as a triplet (or more accurately, a doublet of doublets), being coupled to both H-4 and H-6. The proton at position 6 (H-6) would also be a doublet, coupled to H-5. The specific chemical shifts and coupling constants of these protons provide definitive evidence for the 7-bromo substitution pattern, distinguishing it from other possible isomers such as the 4-, 5-, or 6-bromo analogues.

Stereochemical Assignments: The 2-(chloromethyl)-1,3-benzoxazole (B1586508) core is a planar heterocyclic system. The primary stereochemical consideration for this molecule is the rotational freedom and conformation of the chloromethyl group at the 2-position. While the molecule itself is achiral, NMR spectroscopy can provide insights into the electronic environment of the chloromethyl group. The methylene (B1212753) protons (-CH₂Cl) are expected to appear as a distinct singlet in the ¹H NMR spectrum, with a chemical shift characteristic of a methylene group attached to both an electron-withdrawing chlorine atom and the benzoxazole ring system.

High-resolution mass spectrometry (HRMS) further corroborates the structure by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (C₈H₅BrClNO), confirming the presence of one bromine and one chlorine atom.

Table 1: Representative Spectroscopic Data for this compound (Note: The following data are illustrative and based on typical values for similar structures, as specific primary literature data was not available.)

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.2-7.8 ppm; -CH₂Cl: ~4.8 ppm |

| Multiplicity | Aromatic: Doublets and Triplets; -CH₂Cl: Singlet | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~110-150 ppm; C=N: ~165 ppm; -CH₂Cl: ~40-45 ppm |

| Mass Spec. (HRMS) | [M+H]⁺ | Calculated for C₈H₆BrClNO⁺: 245.9370; Found: 245.93XX |

Elemental Microanalysis

Elemental microanalysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. This quantitative method determines the percentage by weight of key elements—carbon (C), hydrogen (H), and nitrogen (N)—within the molecule. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula, C₈H₅BrClNO. A close correlation between the found and calculated values is a strong indicator of the sample's purity and correct elemental composition.

Table 2: Elemental Microanalysis Data for this compound (Note: The "Found" values are representative and illustrate a typical result for a high-purity sample.)

| Element | Theoretical % | Found % |

| Carbon (C) | 38.98 | 38.95 |

| Hydrogen (H) | 2.04 | 2.05 |

| Nitrogen (N) | 5.68 | 5.66 |

The strong agreement between the theoretical and found percentages in the illustrative data above would confirm the elemental composition of this compound, complementing the structural information provided by spectroscopic methods.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov For 7-bromo-2-(chloromethyl)-1,3-benzoxazole, DFT calculations, often employing a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry to its most stable, lowest-energy state. researchgate.net

A primary output of these calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap typically implies higher reactivity. nih.gov In many benzoxazole (B165842) derivatives, the HOMO is distributed across the fused ring system, while the LUMO's location can be influenced by substituents, which in this case are the bromo and chloromethyl groups. researchgate.net

Illustrative DFT-Derived Electronic Parameters: This table illustrates the type of data generated from DFT calculations for a molecule like this compound. The values are conceptual and not based on published experimental data for this specific compound.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

The electronic parameters obtained from DFT are used to calculate a suite of global and local reactivity descriptors. researchgate.net These include properties like electronegativity, chemical potential, hardness, softness, and the electrophilicity index, which collectively provide a detailed picture of the molecule's reactivity. researchgate.netnih.gov

This analysis can predict the most probable sites for chemical attack. For this compound, the chloromethyl group is an anticipated reactive site for nucleophilic substitution, and local reactivity descriptors like Fukui functions would be used to confirm this. Furthermore, computational models can map out potential reaction pathways, calculating the transition states and activation energies associated with them. This provides crucial insights into the thermodynamics and kinetics of potential chemical transformations.

Conformational analysis investigates the different three-dimensional arrangements of a molecule, or conformers, that arise from rotation around its single bonds. The primary focus for this compound would be the rotation of the C-C bond connecting the chloromethyl group to the benzoxazole ring. By calculating the potential energy at each degree of rotation, researchers can identify the most stable, low-energy conformers (such as gauche or anti arrangements). This knowledge is essential for understanding the molecule's predominant shape, which influences its packing in a crystal and its interaction with biological receptors.

Molecular Dynamics Simulations for Structural Stability

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and bonds by applying the principles of classical mechanics. For this compound, an MD simulation would reveal the flexibility of the benzoxazole core and the dynamic motions of the chloromethyl side chain. This is particularly useful for understanding how the molecule behaves in a dynamic environment, such as in solution or when approaching a biological target, providing insights into its structural stability and conformational flexibility under realistic conditions.

Predictive Modeling of Molecular Interactions

A key application of computational chemistry in drug discovery is the predictive modeling of molecular interactions, most commonly through molecular docking. researchgate.netnih.gov This technique simulates the binding of a small molecule (ligand), such as this compound, to the active site of a macromolecule, typically a protein. nih.govnih.gov The simulation predicts the most likely binding pose and calculates a scoring function to estimate the binding affinity. nih.gov Studies on related benzoxazole derivatives have used docking to explore interactions with enzymes like VEGFR-2, a target in cancer therapy, to assess their inhibitory potential. nih.gov Such models are instrumental in screening for potential biological activity and elucidating the structural basis for it.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.gov A unique Hirshfeld surface is generated for the molecule, mapped with colors to indicate the nature and strength of contacts with neighboring molecules.

This analysis is complemented by 2D "fingerprint plots," which provide a quantitative summary of all intermolecular contacts. nih.gov For this compound, this would break down the crystal packing into contributions from different interaction types, such as hydrogen-halogen (H···Br/Cl), hydrogen-hydrogen (H···H), and carbon-hydrogen (C···H) contacts. This reveals which interactions are most significant in holding the crystal lattice together. nih.gov

Illustrative Hirshfeld Surface Contact Contributions: This table shows a conceptual breakdown of intermolecular contacts that could be determined via Hirshfeld analysis. The percentages are for illustrative purposes only.

| Intermolecular Contact | Description | Percentage Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | ~40% |

| H···Br/C···Br | Contacts involving the bromine atom. | ~20% |

| H···O/C···O | Contacts involving the oxygen atom of the oxazole (B20620) ring. | ~15% |

| H···N/C···N | Contacts involving the nitrogen atom of the oxazole ring. | ~10% |

| H···Cl/C···Cl | Contacts involving the chlorine atom of the chloromethyl group. | ~10% |

| Other | Minor contributions from other interactions (e.g., C···C). | ~5% |

Utility of 7 Bromo 2 Chloromethyl 1,3 Benzoxazole As a Synthetic Building Block

Precursor for Diversified Heterocyclic Scaffolds

The dual reactivity of 7-bromo-2-(chloromethyl)-1,3-benzoxazole makes it an excellent starting material for the synthesis of a wide array of more complex heterocyclic systems. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of new ring systems.

For instance, the reaction of 2-(chloromethyl)benzoxazole derivatives with nucleophiles is a common strategy to build larger molecules. This reactivity can be harnessed to synthesize novel benzoxazole-containing scaffolds. nih.govbeilstein-journals.org The general principle involves the displacement of the chloride ion by a suitable nucleophile, such as an amine, thiol, or alcohol, leading to the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. This straightforward reaction provides a gateway to a multitude of derivatives.

Furthermore, the bromine atom at the 7-position offers another site for modification, typically through cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of aryl, vinyl, or alkynyl groups, thereby expanding the structural diversity of the resulting heterocyclic scaffolds. The ability to perform selective transformations at either the chloromethyl group or the bromo-substituted position enhances the value of this compound as a versatile building block.

Role in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, this compound can serve as a crucial intermediate. Its bifunctional nature allows for a stepwise elaboration of the molecule, where each reactive site can be addressed sequentially. researchgate.net

A typical synthetic sequence might involve an initial reaction at the more labile chloromethyl group, followed by a subsequent transformation at the less reactive bromo-substituted aromatic ring. For example, the chloromethyl group can be converted into an aldehyde, an alcohol, or an amine, which can then participate in further synthetic steps. Following the modification of the 2-position, the bromine atom at the 7-position can be utilized in a cross-coupling reaction to introduce additional complexity. This stepwise approach allows for the controlled and predictable construction of complex target molecules.

The benzoxazole (B165842) core itself is a stable aromatic system, which can withstand a variety of reaction conditions, making it a robust platform for multi-step synthesis. beilstein-journals.org This stability is crucial when planning lengthy synthetic routes that involve multiple chemical transformations.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

The development of new therapeutic agents often relies on the synthesis of a library of analogues to explore the structure-activity relationship (SAR). The this compound scaffold is well-suited for this purpose due to the ease with which it can be modified at two distinct positions. researchgate.netnih.gov

By systematically varying the substituents at the 2-position (via nucleophilic substitution of the chloromethyl group) and at the 7-position (via cross-coupling reactions), chemists can generate a diverse set of analogues. For example, a series of compounds with different amines or thiols coupled to the chloromethyl group can be synthesized to probe the effect of these substituents on biological activity. Similarly, a range of aryl or heteroaryl groups can be introduced at the 7-position to investigate the impact of these modifications.

This systematic approach allows researchers to identify key structural features that are essential for a desired biological effect, leading to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are invaluable in the rational design of new drugs. nih.gov

Integration into Complex Molecule Synthesis

The utility of this compound extends to its incorporation as a key fragment in the total synthesis of more complex natural products or designed molecules with specific functions. Its pre-functionalized nature allows it to be readily integrated into a larger molecular framework.

For example, the benzoxazole unit can be introduced into a peptide or a larger heterocyclic system through reactions involving its chloromethyl group. The bromine atom can then serve as a handle for a late-stage diversification strategy, allowing for the rapid synthesis of a library of complex molecules from a common intermediate. This approach is particularly powerful in combinatorial chemistry and drug discovery, where the goal is to explore a large chemical space in an efficient manner.

The benzoxazole core is found in a number of biologically active natural products, and synthetic building blocks like this compound can provide a convergent and efficient route to these complex targets.

Structure Activity Relationship Sar Studies for Mechanistic Chemical Insights

Correlation of Structural Modifications with Molecular Reactivity Profiles

The reactivity of 7-bromo-2-(chloromethyl)-1,3-benzoxazole is intrinsically linked to its distinct structural components: the benzoxazole (B165842) core, the bromo substituent at position 7, and the chloromethyl group at position 2. The benzoxazole system, a fused bicyclic aromatic heterocycle, provides a stable scaffold. The reactivity of the chloromethyl group at the 2-position is of particular interest. This group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. Studies on analogous 2-(chloromethyl)benzoxazoles demonstrate their utility as precursors in the synthesis of various derivatives through reactions with different nucleophiles. nih.gov The presence of the electron-withdrawing bromine atom at the 7-position can further influence the electrophilicity of the C2-carbon, potentially modulating its reactivity towards nucleophiles.

Impact of Substituent Variations on Interaction with Molecular Targets

The substituents on the benzoxazole ring play a pivotal role in defining its interactions with biological macromolecules. The 7-bromo and 2-(chloromethyl) groups of the title compound are critical determinants of its potential biological activity.

Bromo Substituent at Position 7: Halogen atoms, such as bromine, can significantly impact a molecule's interaction with a biological target. They can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the target, such as a carbonyl oxygen or a nitrogen atom. The position of the halogen is also crucial. For instance, in a series of 2-arylbenzoxazoles, substitutions at the C-5 position with a halogen atom were found to enhance antiproliferative activity. mdpi.com While this is a different position, it highlights the general importance of halogenation. The bromine at position 7 in this compound would alter the electronic distribution of the entire benzoxazole system and could influence binding affinity and selectivity for a specific target.

Chloromethyl Group at Position 2: The 2-substituent of the benzoxazole ring is widely recognized as a key position for modulating biological activity. mdpi.comnih.gov The chloromethyl group is a reactive handle that can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site of a target protein. This covalent modification can lead to irreversible inhibition, which can be a desirable property in certain drug discovery programs. Alternatively, the chloromethyl group can be replaced by other functionalities to explore a range of non-covalent interactions. Studies on 2-substituted benzoxazoles have shown that variations at this position lead to a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects. nih.govnih.gov

| Compound Scaffold | Substituent Variation | Observed Biological Activity | Reference |

| 2-Arylbenzoxazoles | 5-Bromo/Chloro substitution | Enhanced antiproliferative activity | mdpi.com |

| 2-(Aryloxymethyl)benzoxazoles | Electron-withdrawing groups on the aryl ring | Significant antifungal activities | nih.gov |

| 2-(Substituted phenyl/benzyl)benzoxazoles | Nitro/amino groups at position 5 or 6 | Broad-spectrum antimicrobial activity | nih.gov |

This data underscores the principle that systematic modification of substituents on the benzoxazole core is a valid strategy for tuning biological activity.

Computational Approaches to SAR (e.g., QSAR Modeling Based on Molecular Descriptors)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of a series of compounds and for designing new, more potent analogues. For benzoxazole derivatives, QSAR studies have been successfully employed to correlate molecular descriptors with biological activities. nih.govnih.gov

A typical QSAR study on benzoxazole derivatives would involve the following steps:

Data Set Preparation: A series of benzoxazole analogues with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as partial charges and dipole moments.

Lipophilic descriptors: Such as logP, which relates to the molecule's hydrophobicity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govijpsr.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The table below presents a hypothetical set of molecular descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of the 7-substituent | Quantifies the electron-withdrawing/donating nature of the substituent, affecting reactivity. |

| Lipophilic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Steric | Molar Refractivity (MR) of the 2-substituent | Relates to the volume of the substituent and its potential for steric hindrance or favorable van der Waals interactions. |

| Topological | Kier & Hall molecular connectivity indices | Encodes information about the size, branching, and cyclicity of the molecule. |

By developing and validating such QSAR models, researchers can prioritize the synthesis of new derivatives with a higher probability of exhibiting the desired biological activity, thereby accelerating the drug discovery process.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of the benzoxazole (B165842) ring is a well-established area of organic chemistry. However, the drive for efficiency, milder reaction conditions, and greater substrate scope continues to fuel the development of new methodologies. For a molecule like 7-bromo-2-(chloromethyl)-1,3-benzoxazole, future research will likely focus on adapting and refining these modern synthetic strategies.

Traditional methods for constructing the 2-substituted benzoxazole core often involve the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative. biotech-asia.orgnih.gov In the case of this compound, this would typically involve the reaction of 2-amino-6-bromophenol (B1283759) with chloroacetic acid or one of its activated forms. While effective, these methods can sometimes require harsh conditions or produce byproducts that complicate purification.

Emerging research is exploring alternative pathways that offer significant advantages. One such approach involves the use of triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) to promote the cyclization of tertiary amides with 2-aminophenols. mdpi.comnih.gov This method proceeds through a highly reactive amidinium salt intermediate and has been shown to be effective for a range of substrates, including those with halogen substituents. researchgate.net The application of this methodology to the synthesis of this compound could provide a milder and more efficient route.

Another promising area is the use of metal-free catalytic systems. For instance, imidazolium (B1220033) chloride has been reported as an effective promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, offering an economical and environmentally friendly alternative to metal-based catalysts. nih.gov The adaptation of such protocols for the synthesis of the target compound could align with the growing demand for sustainable chemical processes.

| Synthetic Method | Key Reagents/Catalysts | Potential Advantages for this compound Synthesis | Reference |

| Triflic Anhydride Promoted Cyclization | Triflic anhydride (Tf2O), 2-Fluoropyridine | Mild reaction conditions, high efficiency, broad substrate scope. | mdpi.comnih.gov |

| Imidazolium Chloride Catalysis | Imidazolium chloride | Metal-free, economical, environmentally friendly. | nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, improved yields. | rsc.org |

| Metal-Catalyzed Cyclization | Iron catalysts | Potential for novel reactivity and selectivity. | nih.govresearchgate.net |

This table is generated based on methodologies for general benzoxazole synthesis and their potential application to the target compound.

Exploration of New Chemical Transformations

The functional group handles present in this compound—the reactive 2-chloromethyl group and the 7-bromo substituent—offer numerous opportunities for novel chemical transformations and the synthesis of diverse derivatives.

The 2-chloromethyl group is a key site for nucleophilic substitution reactions. Research on analogous 2-(chloromethyl)benzimidazoles and 2-(chloromethyl)benzothiazoles has demonstrated the ease with which the chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of new compounds. rsc.org This reactivity is expected to be mirrored in this compound, allowing for the introduction of a wide range of functional groups at the 2-position. The exploration of these reactions could lead to the discovery of new bioactive molecules or precursors for advanced materials.

Furthermore, the reactivity of 2-trichloromethylbenzoxazoles has been explored, demonstrating selective substitution at either the 2- or 2'-position depending on the reaction conditions. nih.govresearchgate.net This suggests that the reactivity of the chloromethyl group in the target compound could be finely tuned to achieve specific chemical transformations.

The 7-bromo substituent provides another avenue for chemical modification, primarily through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The application of these methods to this compound would enable the introduction of aryl, vinyl, and alkynyl groups at the 7-position of the benzoxazole ring. The functionalization of the 7-azaindole (B17877) scaffold, a related heterocyclic system, has been extensively studied, providing a roadmap for the potential transformations of 7-bromobenzoxazoles.

Advanced Applications in Material Science

Benzoxazole derivatives are known to possess interesting photophysical properties, making them attractive candidates for applications in material science. biotech-asia.org They have been investigated as optical brighteners, fluorescent dyes, and components of organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could give rise to unique luminescent or electronic properties.

Future research could focus on synthesizing polymers or dendrimers incorporating the this compound unit. The reactive chloromethyl group could be used to graft the benzoxazole moiety onto a polymer backbone, while the bromo-substituent could be further functionalized to tune the material's properties. Such materials could find applications as sensors, organic semiconductors, or components of advanced optical devices. The study of 2-(2-hydroxyphenyl)benzoxazole (B213137) and its metal complexes has already shown the potential of benzoxazole derivatives in catalysis and coordination chemistry, hinting at the broader possibilities for functionalized benzoxazoles in materials science.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. The synthesis of benzoxazole derivatives is well-suited for adaptation to flow processes. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to improved yields and purities, as well as facilitate the handling of reactive intermediates.

Future work in this area could involve the development of a continuous flow process for the synthesis of this compound and its subsequent derivatization. An automated platform could be designed to perform a series of reactions in a sequential manner, allowing for the rapid generation of a library of derivatives for biological screening or materials testing. This approach would significantly accelerate the discovery and optimization of new compounds based on the this compound scaffold.

Eco-Friendly and Sustainable Synthesis Protocols

The growing emphasis on green chemistry is driving the development of more sustainable synthetic methods. For the synthesis of this compound and its derivatives, future research will likely focus on several key areas of green chemistry.

The exploration of bio-catalysis or the use of renewable starting materials could also be a future direction for the sustainable synthesis of benzoxazole derivatives. By integrating these green chemistry principles, the environmental impact of producing this compound and its derivatives can be minimized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.